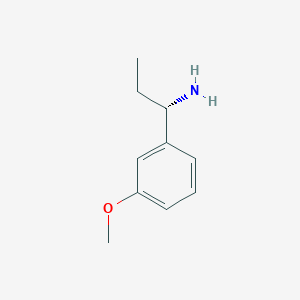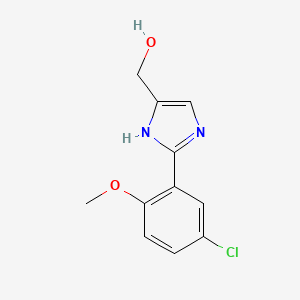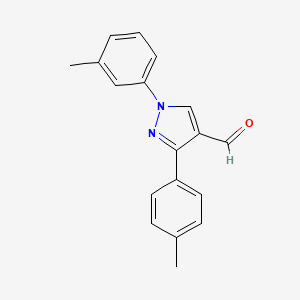
Cortodoxone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortodoxone-d5, also known as 11-Deoxycortisol-d5, is a deuterium-labeled version of 11-Deoxycortisol. It is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cortodoxone-d5 is synthesized by incorporating deuterium atoms into the 11-Deoxycortisol molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve the desired level of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions
Cortodoxone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol through the action of 11β-hydroxylase.
Reduction: Reduction of the carbonyl group to form hydroxyl derivatives.
Substitution: Replacement of hydrogen atoms with deuterium atoms during synthesis
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific enzymes like 11β-hydroxylase.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Deuterated reagents and solvents are employed to achieve deuterium incorporation
Major Products
The major products formed from these reactions include cortisol (from oxidation) and various hydroxyl derivatives (from reduction). The deuterium-labeled versions of these products are used as internal standards in analytical applications .
Applications De Recherche Scientifique
Cortodoxone-d5 is widely used in scientific research for various applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of 11-Deoxycortisol and related compounds.
Biology: Employed in studies of steroid metabolism and enzyme kinetics.
Medicine: Used in clinical research to study disorders related to cortisol production, such as congenital adrenal hyperplasia and Cushing’s syndrome.
Industry: Utilized in the development and validation of analytical methods for the detection and quantification of steroid hormones
Mécanisme D'action
Cortodoxone-d5 exerts its effects by acting as a stable isotope-labeled analog of 11-Deoxycortisol. It is used as an internal standard in analytical methods to ensure accurate quantification of 11-Deoxycortisol and related compounds. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise differentiation from the non-labeled compound in mass spectrometry .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Deoxycortisol: The non-labeled version of Cortodoxone-d5, used as a metabolic intermediate toward cortisol.
Cortisol: The active glucocorticoid hormone produced from 11-Deoxycortisol.
Cortexolone: Another glucocorticoid steroid hormone with similar properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an essential tool in scientific research .
Propriétés
Formule moléculaire |
C21H30O4 |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D |
Clé InChI |
WHBHBVVOGNECLV-NGKMQDFHSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048615.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12048621.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048629.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)


![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)

![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048676.png)
![1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12048678.png)

